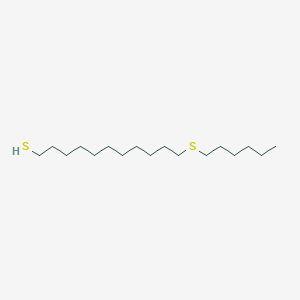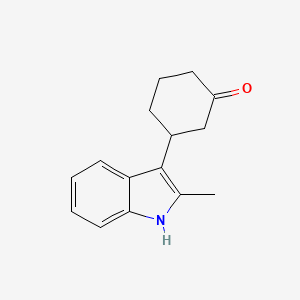
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- is a compound that features a cyclohexanone moiety attached to a 2-methyl-1H-indole group. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)-, is the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction typically proceeds with good yields and can be optimized by adjusting the reaction time and temperature.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and efficiency in industrial settings.
化学反应分析
Types of Reactions
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution on the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indole derivatives.
科学研究应用
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, some indole compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact mechanism depends on the specific structure and functional groups of the compound.
相似化合物的比较
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- can be compared with other indole derivatives such as:
Indole-3-carboxaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
1-methyl-1H-indole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-methyl-1H-indole: A simpler indole derivative with applications in organic synthesis and medicinal chemistry.
The uniqueness of Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- lies in its specific structure, which combines the properties of both cyclohexanone and indole moieties, making it a versatile compound for various applications.
属性
CAS 编号 |
439117-54-1 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC 名称 |
3-(2-methyl-1H-indol-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C15H17NO/c1-10-15(11-5-4-6-12(17)9-11)13-7-2-3-8-14(13)16-10/h2-3,7-8,11,16H,4-6,9H2,1H3 |
InChI 键 |
NGTKBKIGCMEKGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCCC(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
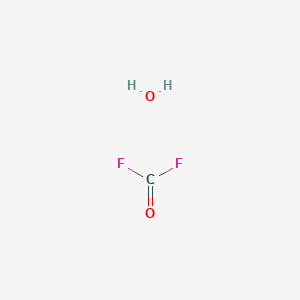

![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)
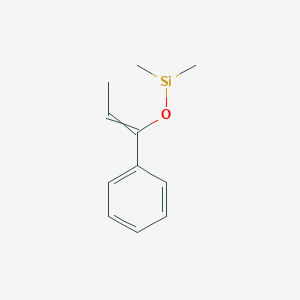

![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
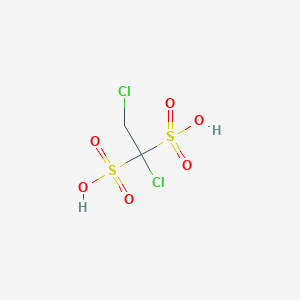
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)

